1-(Pyridin-2-yl)-1h-pyrazol-5-amine

Descripción general

Descripción

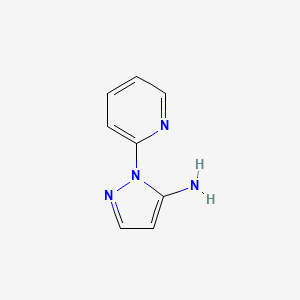

1-(Pyridin-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen-containing rings in its structure imparts unique chemical and biological properties.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, which could provide a basis for further investigation .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, suggesting that 1-(pyridin-2-yl)-1h-pyrazol-5-amine might have similar effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties, which could provide a basis for further investigation .

Result of Action

Related compounds have been shown to exhibit antifungal and fungicidal activities, suggesting that this compound might have similar effects .

Action Environment

The synthesis and activity of similar compounds have been studied under various conditions, which could provide insights into how environmental factors might influence the action of this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)-1h-pyrazol-5-amine can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, the formation of N-(pyridin-2-yl)amides can be achieved in toluene via C–C bond cleavage promoted by iodine (I₂) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Pyridin-2-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like TBHP.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: TBHP in ethyl acetate or toluene.

Reduction: Common reducing agents like sodium borohydride (NaBH₄).

Substitution: Reagents such as halides and bases.

Major Products Formed:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted pyrazole or pyridine derivatives.

Aplicaciones Científicas De Investigación

1-(Pyridin-2-yl)-1h-pyrazol-5-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Explored for its potential therapeutic applications, such as anti-fibrotic activity.

Industry: Utilized in the development of novel materials with specific properties.

Comparación Con Compuestos Similares

N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and exhibit similar biological activities.

Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been studied for their medicinal properties.

Uniqueness: 1-(Pyridin-2-yl)-1h-pyrazol-5-amine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Actividad Biológica

Overview

1-(Pyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that combines both pyridine and pyrazole rings, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer, and its antimicrobial properties.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The precise mechanisms remain to be fully elucidated, but studies indicate that similar compounds can modulate enzyme activity and influence biochemical pathways critical for cellular function.

Anticancer Properties

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines, including:

- Lung Cancer (A549)

- Breast Cancer (MDA-MB-231)

- Colorectal Cancer (SW620)

In vitro studies have reported IC50 values indicating effective growth inhibition. For instance, compounds related to this structure have shown IC50 values as low as against Aurora-A kinase, which is implicated in cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Similar pyrazole derivatives have demonstrated activity against various bacterial strains such as E. coli and Staphylococcus aureus, showcasing a potential as an antibacterial agent .

Comparative Biological Activity Table

| Compound | Activity | IC50/Other Metrics | Cell Lines/Organisms Tested |

|---|---|---|---|

| This compound | Anticancer | Varies by cell line | A549 (Lung), MDA-MB-231 (Breast), SW620 (Colorectal) |

| Pazopanib | Anticancer | Approved drug | Various cancers |

| Ruxolitinib | Anticancer | Approved drug | Various cancers |

| 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine | Antimicrobial | Not specified | E. coli, S. aureus |

Synthesis and Evaluation

A study focused on synthesizing various pyrazole derivatives, including those containing the pyridine moiety, evaluated their anticancer properties against multiple cell lines. The results indicated that certain modifications in the structure significantly enhanced their potency against specific cancers .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics, which may enhance the therapeutic efficacy of this compound in clinical settings .

Propiedades

IUPAC Name |

2-pyridin-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAANJYILKBKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.